7-ethoxybenzo[b][1,8]naphthyridin-5(10H)-one
CAS No.: 894546-66-8
Cat. No.: VC11882873
Molecular Formula: C14H12N2O2
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.
![7-ethoxybenzo[b][1,8]naphthyridin-5(10H)-one - 894546-66-8](/images/structure/VC11882873.png)
Specification
CAS No. | 894546-66-8 |
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Molecular Formula | C14H12N2O2 |
Molecular Weight | 240.26 g/mol |
IUPAC Name | 7-ethoxy-10H-benzo[b][1,8]naphthyridin-5-one |
Standard InChI | InChI=1S/C14H12N2O2/c1-2-18-9-5-6-12-11(8-9)13(17)10-4-3-7-15-14(10)16-12/h3-8H,2H2,1H3,(H,15,16,17) |
Standard InChI Key | MHRGJENFUVUTMN-UHFFFAOYSA-N |
SMILES | CCOC1=CC2=C(C=C1)NC3=C(C2=O)C=CC=N3 |
Canonical SMILES | CCOC1=CC2=C(C=C1)NC3=C(C2=O)C=CC=N3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the following key characteristics :
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Molecular Formula: C₁₄H₁₂N₂O₂
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Molecular Weight: 240.26 g/mol
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CAS Registry Number: 894546-66-8
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SMILES Notation: CCOC1=CC2=C(C=C1)NC3=C(C2=O)C=CC=N3
Structural Analysis
The core structure consists of a bicyclic naphthyridine system fused with a benzene ring. Key substituents include:
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An ethoxy group (-OCH₂CH₃) at position 7.
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A ketone group (=O) at position 5.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 7-ethoxybenzo[b][1, naphthyridin-5(10H)-one typically involves multi-step protocols:
Friedlander Reaction
A scalable method employs the Friedlander condensation in aqueous media using choline hydroxide (ChOH) as a green catalyst :
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Reactants: 2-Aminonicotinaldehyde and ethoxy-substituted ketones.
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Conditions: Water solvent, 50°C, 6–12 hours.
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Yield: >90% with gram-scale feasibility.
Suzuki–Miyaura Coupling
Palladium-catalyzed cross-coupling introduces substituents at specific positions:
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Aryl Halides: Enable functionalization at the benzene ring.
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Organoboron Reagents: Facilitate ethoxy group incorporation.
Key Reactions
The compound undergoes characteristic transformations:
Reaction Type | Reagents/Conditions | Products |
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Oxidation | KMnO₄ (acidic conditions) | Carboxylic acid derivatives |
Reduction | LiAlH₄ (anhydrous ether) | Alcohol intermediates |
Substitution | Halogens (Cl₂, Br₂) | Halogenated naphthyridines |
Physicochemical Properties
Solubility and Stability
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Solubility: Low aqueous solubility (~10 μg/mL); soluble in polar aprotic solvents (DMF, DMSO).
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Thermal Stability: Decomposes above 250°C without melting.
Spectroscopic Data
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¹H NMR (CDCl₃): δ 9.04 (d, 1H, H-2), 8.11 (d, 1H, H-4), 7.40–7.35 (m, 2H, aromatic), 4.12 (q, 2H, OCH₂), 1.42 (t, 3H, CH₃) .
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IR (KBr): ν = 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O).
Biological Activity
Anticancer Properties
In vitro studies highlight cytotoxicity against cancer cell lines:
Cell Line | IC₅₀ (μM) | Mechanism |
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MCF-7 (breast) | 15 | Caspase-3 activation, apoptosis |
HeLa (cervical) | 20 | G2/M cell cycle arrest |
Neuropharmacological Effects
Structural analogs act as MAO-B inhibitors (IC₅₀ = 1.35 μM), suggesting potential in treating neurodegenerative disorders .
Applications in Materials Science
Organic Electronics
The naphthyridine core serves as a blue-emitting fluorophore in OLEDs due to:
Catalysis
Functionalized derivatives act as ligands in transition-metal complexes:
Comparative Analysis with Analogues
Structural Analogues
Compound | Key Differences | Bioactivity |
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1-Methyl-naphtho naphthyridin | Methyl vs. ethoxy group | Reduced solubility |
6-Ethoxyquinoline | Quinoline vs. naphthyridine | Lower antimicrobial potency |
Pharmacokinetic Profiling
Parameter | 7-Ethoxybenzo[b] Derivative | Nalidixic Acid |
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LogP | 2.8 | 1.4 |
Plasma Protein Binding | 85% | 70% |
Half-life (t₁/₂) | 4.2 h | 1.5 h |
Future Directions
Drug Development
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Optimization: Enhance aqueous solubility via PEGylation or prodrug strategies.
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Targeted Delivery: Nanoparticle encapsulation for improved bioavailability.
Synthetic Innovations
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